2-hydroxy-1-phenanthryl beta-D-glucopyranoside
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Overview
Description
2-hydroxy-1-phenanthryl beta-D-glucopyranoside is a phenanthryl beta-D-glucopyranoside. It derives from a phenanthrene-1,2-diol.
Scientific Research Applications
Phenolic Extractives from Plants : Research has found that similar compounds to 2-hydroxy-1-phenanthryl beta-D-glucopyranoside are extracted from plant roots like Picea abies. These compounds are investigated for their chemical structures and potential applications in various fields (Pan & Lundgren, 1995).
Antiplatelent Aggregation Activity : Some glucopyranosides, akin to this compound, have been isolated from plants and shown antiplatelet aggregation activity. This suggests potential therapeutic applications in preventing blood clot formation (Orsini et al., 1997).
Role in Glycoside Hydrolysis : The role of sugar hydroxyl groups in glycoside hydrolysis has been studied, which involves compounds like beta-glucopyranosides. Understanding these mechanisms is crucial for applications in biochemistry and enzymology (Roeser & Legler, 1981).
Phenanthrene Metabolism by Fungi : Studies on fungi like Cunninghamella elegans reveal the formation of glucose conjugates, including this compound. This is significant for understanding the biotransformation of phenanthrene, a polycyclic aromatic hydrocarbon (Casillas et al., 1996).
Phenolic Glycosides in Traditional Medicine : Various phenolic glycosides, which are structurally related to this compound, have been isolated from traditional medicinal plants. These compounds are explored for their potential therapeutic properties and pharmacological activities (Fujita et al., 1995).
Properties
Molecular Formula |
C20H20O7 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-hydroxyphenanthren-1-yl)oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C20H20O7/c21-9-15-16(23)17(24)18(25)20(26-15)27-19-13-6-5-10-3-1-2-4-11(10)12(13)7-8-14(19)22/h1-8,15-18,20-25H,9H2/t15-,16-,17+,18-,20+/m1/s1 |
InChI Key |
RZPVCCLYHPVIAO-NUABRCLCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3OC4C(C(C(C(O4)CO)O)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3OC4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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